4-(Ethylthio)-6-isopropyl-1,3,5-triazin-2-amine
Overview
Description
4-(Ethylthio)-6-isopropyl-1,3,5-triazin-2-amine is a useful research compound. Its molecular formula is C8H14N4S and its molecular weight is 198.29 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activities
Recent research has focused on the synthesis of novel derivatives of 1,2,4-triazole and their potential antimicrobial activities. For instance, derivatives synthesized from various primary amines and ester ethoxycarbonylhydrazones have been screened for their antimicrobial properties, with some showing promising activities against microorganisms. This research opens avenues for the development of new antimicrobial agents based on triazine derivatives (Bektaş et al., 2007).
Electrochemical Studies
The role of triazine derivatives in electrochemical reactions has been explored, particularly in the reduction processes on mercury electrodes. Studies involving the electroreduction of s-triazine derivatives like prometryne and desmetryne have contributed to a deeper understanding of the mechanisms involved in their reduction and the potential cleavage of specific groups in acidic media (Ortiz et al., 2001).
Condensation Agent for Amide and Ester Formation
Research on 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) has shown its efficiency as a condensing agent, leading to the formation of amides and esters from carboxylic acids and amines. This demonstrates the utility of triazine derivatives in facilitating organic synthesis reactions under practical conditions (Kunishima et al., 1999).
Soil Microbial Degradation and Adsorption Studies
The degradation of triazine herbicides like metribuzin by soil microorganisms has been shown to decrease with lower soil pH, highlighting the influence of soil chemistry on the environmental fate of these compounds. This information is crucial for understanding the mobility, adsorption, and degradation patterns of triazine derivatives in agricultural settings (Ladlie et al., 1976).
Photocatalytic Degradation of Pollutants
Studies on the degradation kinetics of atrazine and its degradation products through ozone and OH radicals provide insights into the application of triazine derivatives in drinking water treatment. The identification of degradation pathways and rate constants supports the development of more efficient water treatment processes (Acero et al., 2000).
Properties
IUPAC Name |
4-ethylsulfanyl-6-propan-2-yl-1,3,5-triazin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4S/c1-4-13-8-11-6(5(2)3)10-7(9)12-8/h5H,4H2,1-3H3,(H2,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIORILRPGNCYII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=NC(=N1)N)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90381931 | |
Record name | 4-(Ethylsulfanyl)-6-(propan-2-yl)-1,3,5-triazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90381931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175204-60-1 | |
Record name | 4-(Ethylsulfanyl)-6-(propan-2-yl)-1,3,5-triazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90381931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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